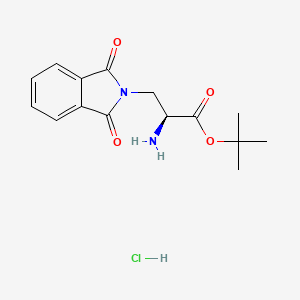
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride is a compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield .
化学反応の分析
Types of Reactions
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activity.
Indole derivatives: These compounds also possess aromatic heterocyclic structures and are known for their diverse biological activities.
Uniqueness
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical properties and biological activity .
特性
分子式 |
C15H19ClN2O4 |
|---|---|
分子量 |
326.77 g/mol |
IUPAC名 |
tert-butyl (2S)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H18N2O4.ClH/c1-15(2,3)21-14(20)11(16)8-17-12(18)9-6-4-5-7-10(9)13(17)19;/h4-7,11H,8,16H2,1-3H3;1H/t11-;/m0./s1 |
InChIキー |
XUPJSQIDHWYQER-MERQFXBCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
正規SMILES |
CC(C)(C)OC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
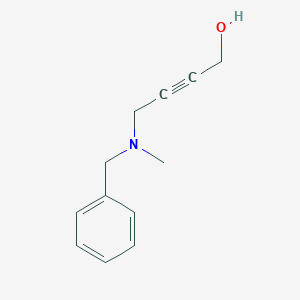
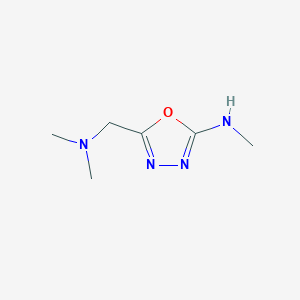
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
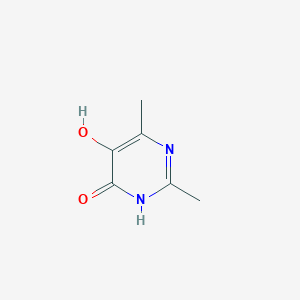

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

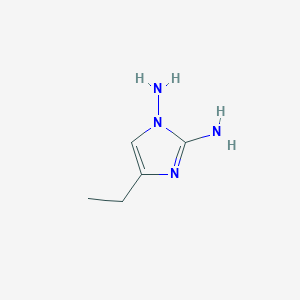
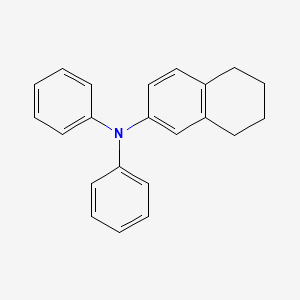
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
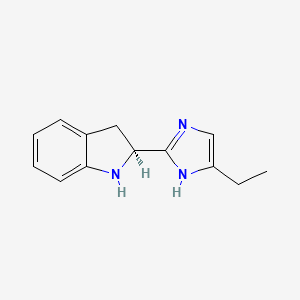
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
